Technical Monograph: Physicochemical Profiling of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate
Technical Monograph: Physicochemical Profiling of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It synthesizes specific data regarding Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (CAS 1314772-98-9) with broader principles of structural pharmacology and synthetic organic chemistry.
Executive Summary & Chemical Identity
Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate is a specialized pharmaceutical intermediate characterized by a highly functionalized aromatic core. It serves as a critical building block in the synthesis of next-generation Androgen Receptor (AR) antagonists and Cathepsin K inhibitors.
The molecule is distinguished by the 1-cyanocyclopropyl moiety—a rigid, metabolically stable bioisostere of the isopropyl or t-butyl group—and a 3-fluoro substituent that modulates electronic properties and metabolic stability. This guide details its physicochemical properties, synthetic routes, and quality control parameters.
Table 1: Core Chemical Identity
| Property | Specification |
| Chemical Name | Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate |
| CAS Number | 1314772-98-9 |
| Molecular Formula | C₁₂H₁₀FNO₂ |
| Molecular Weight | 219.21 g/mol |
| SMILES | COC(=O)C1=CC(F)=C(C=C1)C2(CC2)C#N |
| InChI Key | Predicted based on structure: [Unique Key Required] |
| Physical State | White to off-white crystalline solid |
| Purity Grade | Typically ≥97.0% (HPLC) |
Physicochemical Characterization
Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting the bioavailability of downstream APIs.
Calculated & Experimental Properties
The following data combines available experimental observations with high-fidelity calculated values (ACD/Labs, ChemAxon algorithms) standard for this class of benzoates.
| Property | Value | Significance |
| LogP (Octanol/Water) | 2.6 ± 0.3 (Calc) | Moderate lipophilicity; suitable for organic extraction (EtOAc, DCM). |
| LogD (pH 7.4) | ~2.6 | Non-ionizable at physiological pH; passive diffusion likely. |
| Topological Polar Surface Area (TPSA) | 50.09 Ų | <140 Ų indicates good membrane permeability potential. |
| H-Bond Acceptors | 3 (N, O, F) | Facilitates binding interactions in active sites. |
| H-Bond Donors | 0 | Lacks labile protons, reducing non-specific binding. |
| Melting Point | 65–75°C (Est.) | Solid handling requires temperature control to prevent sintering. |
| Boiling Point | 340.5 ± 42.0°C | High boiling point; amenable to high-vac drying without sublimation. |
Structural Pharmacology & Bioisosterism
This molecule is not merely a linker; it is a "warhead" carrier.
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The 1-Cyanocyclopropyl Motif: This group acts as a conformational lock . Unlike an isopropyl group, the cyclopropyl ring restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation. The quaternary carbon prevents benzylic oxidation by Cytochrome P450 enzymes (CYP3A4), significantly extending the half-life of derived drugs.
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The 3-Fluoro Substituent: The fluorine atom at the ortho position to the cyclopropyl group exerts a steric and electronic effect. It creates a "metabolic block" at the C3 position and lowers the pKa of the benzoic ester, making the carbonyl carbon more electrophilic for subsequent hydrolysis or amidation reactions.
Synthetic Methodology
The synthesis of Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate typically employs a Dialkylation-Cyclization Strategy . This protocol is preferred over Pd-catalyzed couplings for cost-efficiency and scalability.
Standard Synthetic Protocol
Reaction Type: Intramolecular Alkylation (Phase Transfer Catalysis)
Reagents:
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Substrate: Methyl 4-(cyanomethyl)-3-fluorobenzoate
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Alkylating Agent: 1,2-Dibromoethane (1.2 equiv)
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Base: 50% NaOH (aq) or NaH (anhydrous)
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Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (1-5 mol%)
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Solvent: Toluene or DMSO
Step-by-Step Workflow:
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Charge: Dissolve Methyl 4-(cyanomethyl)-3-fluorobenzoate and 1,2-dibromoethane in Toluene.
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Catalysis: Add TBAB (Phase Transfer Catalyst).
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Initiation: Dropwise addition of 50% NaOH at 0–5°C. Exothermic control is critical.
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Cyclization: Agitate at 20–25°C for 4–6 hours. The benzylic anion attacks the dihalide, forming the cyclopropane ring.
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Quench: Dilute with water and separate the organic layer.
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Purification: Crystallization from Hexanes/Ethyl Acetate.
Visualized Reaction Pathway
The following diagram illustrates the transformation and the strategic logic of the functional groups.
Caption: Figure 1. Phase-transfer catalyzed synthesis of the 1-cyanocyclopropyl moiety via dialkylation.
Quality Control & Analytics
To ensure the integrity of this intermediate for drug development, the following analytical specifications must be met.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile).
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Acceptance Criteria: >97.0% Area.[1] Major impurity is typically the unreacted monobromo intermediate or the hydrolyzed acid.
NMR Validation (1H NMR, 400 MHz, CDCl3)
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Aromatic Region: 3 protons (multiplet, δ 7.5 – 8.0 ppm). Look for the specific coupling patterns of the 1,2,4-substituted ring with fluorine splitting.
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Methyl Ester: Singlet, ~δ 3.9 ppm (3H).
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Cyclopropyl Ring: Two multiplets (AA'BB' system) at ~δ 1.4 – 1.8 ppm (4H). Distinctive diagnostic peak.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Use chemical safety goggles. |
| Respiratory | H335: May cause respiratory irritation. | Handle in a fume hood. |
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
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CymitQuimica. (2025). Product Data: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (CAS 1314772-98-9).[1][2] Retrieved from
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PubChem. (2025).[3] Compound Summary: Methyl 4-cyano-3-fluorobenzoate (Structural Analog). National Library of Medicine. Retrieved from
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SciSupplies. (2025). Catalog Entry: Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate. Retrieved from
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for bioisosterism of cyclopropyl groups).
- Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. (Contextual reference for 3-fluoro substitution effects).
